Cas no 113207-10-6 (ACETIC ACID, [(2-CHLOROETHYL)SULFINYL]-, METHYL ESTER)
![ACETIC ACID, [(2-CHLOROETHYL)SULFINYL]-, METHYL ESTER structure](https://it.kuujia.com/scimg/cas/113207-10-6x500.png)
113207-10-6 structure
Nome del prodotto:ACETIC ACID, [(2-CHLOROETHYL)SULFINYL]-, METHYL ESTER
Numero CAS:113207-10-6
MF:C5H9ClO3S
MW:184.641159772873
MDL:MFCD20627491
CID:3340584
PubChem ID:20133529
ACETIC ACID, [(2-CHLOROETHYL)SULFINYL]-, METHYL ESTER Proprietà chimiche e fisiche
Nomi e identificatori
-
- ACETIC ACID, [(2-CHLOROETHYL)SULFINYL]-, METHYL ESTER
- methyl [(2-chloroethyl)sulfinyl]acetate
- QCASOZFALSMYCA-UHFFFAOYSA-N
- methyl2-(2-chloroethylsulfinyl)acetat
- 113207-10-6
- methyl[(2-chloroethyl)sulfinyl]acetate
-
- MDL: MFCD20627491
- Inchi: InChI=1S/C5H9ClO3S/c1-9-5(7)4-10(8)3-2-6/h2-4H2,1H3
- Chiave InChI: QCASOZFALSMYCA-UHFFFAOYSA-N
Proprietà calcolate
- Massa esatta: 183.9960930Da
- Massa monoisotopica: 183.9960930Da
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 10
- Conta legami ruotabili: 5
- Complessità: 137
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -0.1
- Superficie polare topologica: 62.6Ų
ACETIC ACID, [(2-CHLOROETHYL)SULFINYL]-, METHYL ESTER Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D628599-500mg |
methyl 2-(2-chloroethylsulfinyl)acetat |
113207-10-6 | 95% | 500mg |
$665 | 2024-08-03 | |
eNovation Chemicals LLC | D628599-500mg |
methyl 2-(2-chloroethylsulfinyl)acetat |
113207-10-6 | 95% | 500mg |
$665 | 2025-02-24 |
ACETIC ACID, [(2-CHLOROETHYL)SULFINYL]-, METHYL ESTER Letteratura correlata
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
-
Xinhua Dai,Zhimin Liu,Buxing Han,Zhenyu Sun,Yong Wang,Jian Xu,Xinglin Guo,Ning Zhao,Jing Chen Chem. Commun., 2004, 2190-2191
-
A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
-
5. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
Categorie correlate
- Solventi e chimici organici Composti organici Acidi organici e derivati Acidi carbossilici e derivati esteri degli acidi carbossilici
- Solventi e chimici organici Composti organici Acidi organici e derivati Acidi carbossilici e derivati derivati degli acidi carbossilici esteri degli acidi carbossilici
113207-10-6 (ACETIC ACID, [(2-CHLOROETHYL)SULFINYL]-, METHYL ESTER) Prodotti correlati
- 2248338-09-0(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl spiro[2.3]hexane-5-carboxylate)
- 868944-73-4(4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)nicotinonitrile)
- 1520743-26-3((3-((Tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanamine)
- 2309746-83-4(2-(naphthalen-1-yl)-1-3-(1H-pyrazol-1-yl)-8-azabicyclo3.2.1octan-8-ylethan-1-one)
- 380455-12-9(2-{6-phenylthieno2,3-dpyrimidin-4-yl}-1,2,3,4-tetrahydroisoquinoline)
- 1856163-39-7(Cyclopentanol, 1-[1-(aminomethyl)cyclopropyl]-3-methyl-)
- 34701-53-6(Incensole Acetate)
- 1568049-02-4((1s)-1-(2-Chloro-4-methoxyphenyl)ethan-1-ol)
- 1172596-22-3(Azanylidynemolybdenum;hydroxy(triphenyl)silane;pyridine)
- 1780460-72-1(2-(4-methoxy-3,5-dimethylphenyl)propan-1-amine)
Fornitori consigliati
Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
CN Fornitore
Grosso

PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti

Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
